3-[3-(trifluoromethyl)benzyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
The compound 3-[3-(trifluoromethyl)benzyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one is a complex organic molecule that incorporates benzyl, benzofuro, and pyrimidin structures
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize 3-[3-(trifluoromethyl)benzyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one, researchers often employ a multi-step process involving the following:
Formation of 3-(trifluoromethyl)benzyl chloride: : This is typically achieved through the chlorination of 3-(trifluoromethyl)toluene using reagents like chlorine gas or sulfuryl chloride under controlled conditions.
Synthesis of the benzofuro[3,2-d]pyrimidin core: : This step involves the condensation of a suitably substituted benzofuran with a pyrimidine derivative. Reagents like phosphorus oxychloride (POCl₃) and base catalysts may be utilized.
Final Coupling Reaction: : The benzofuro[3,2-d]pyrimidin core is then coupled with 3-(trifluoromethyl)benzyl chloride in the presence of a strong base like potassium carbonate (K₂CO₃) to yield the final product.
Industrial Production Methods
Industrial-scale production follows similar principles but optimizes reaction conditions for yield, purity, and cost-effectiveness. The processes are usually conducted in large reactors with continuous monitoring and automated control systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, potentially leading to the formation of oxo derivatives or further functionalization of the aromatic rings.
Reduction: : Reduction reactions might target the pyrimidin ring, converting it to dihydropyrimidin derivatives under catalytic hydrogenation.
Substitution: : Electrophilic aromatic substitution reactions can occur, introducing new substituents on the benzyl or benzofuran rings.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: : Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂).
Substitution: : Halogenating agents like N-bromosuccinimide (NBS) for bromination, and Friedel-Crafts alkylation using aluminum chloride (AlCl₃) as a catalyst.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction might produce alcohols or amines.
Scientific Research Applications
3-[3-(trifluoromethyl)benzyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one has a wide range of applications:
Chemistry: : As a building block for the synthesis of more complex molecules and polymers.
Biology: : Investigated for its potential as an enzyme inhibitor, affecting various biological pathways.
Medicine: : Explored for its therapeutic potential, particularly in the design of new pharmaceuticals targeting specific diseases.
Industry: : Used in the development of novel materials with unique chemical and physical properties.
Mechanism of Action
The mechanism by which 3-[3-(trifluoromethyl)benzyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one exerts its effects varies depending on its application. In biological systems, it might interact with enzyme active sites, inhibiting their function or altering their activity. The trifluoromethyl group is known to enhance the compound's metabolic stability and binding affinity to molecular targets, which can be crucial for its effectiveness.
Comparison with Similar Compounds
Similar Compounds
3-[4-(trifluoromethyl)benzyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one: : This compound differs in the position of the trifluoromethyl group on the benzyl ring.
3-[3-(trifluoromethyl)benzyl][1]benzofuro[2,3-d]pyrimidin-4(3H)-one: : Variation in the benzofuro linkage.
3-[3-(trifluoromethyl)phenyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one: : A phenyl group replaces the benzyl group.
Uniqueness
What sets 3-[3-(trifluoromethyl)benzyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one apart is its specific molecular arrangement, which can significantly impact its chemical reactivity and biological activity compared to similar compounds. The position of the trifluoromethyl group, for instance, can influence the compound's electron distribution and steric effects, thereby affecting its overall behavior in reactions and applications.
Properties
IUPAC Name |
3-[[3-(trifluoromethyl)phenyl]methyl]-[1]benzofuro[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F3N2O2/c19-18(20,21)12-5-3-4-11(8-12)9-23-10-22-15-13-6-1-2-7-14(13)25-16(15)17(23)24/h1-8,10H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZOYGWSEYPXBII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C=N3)CC4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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